4-methylpent-3-en-1-amine
Description
Contextualization within Olefinic Amine Chemistry and Synthesis
Olefinic amines, also known as alkenylamines, are a class of organic compounds that contain both a carbon-carbon double bond (olefin) and an amine functional group. This combination of functionalities imparts a rich and versatile chemistry, making them important building blocks in the synthesis of a wide array of more complex molecules. The direct conversion of olefins into primary amines is a significant area of research due to the industrial importance of amines in pharmaceuticals, agrochemicals, and specialty chemicals. ntu.edu.sg
The synthesis of olefinic amines can be challenging. Direct hydroamination, the addition of an amine to an olefin, is often a difficult transformation to achieve efficiently. ntu.edu.sg However, various synthetic strategies have been developed. For instance, the reaction of olefinic compounds with amines can be facilitated through methods like photoinduced radical-to-polar crossover, which allows for the sequential addition of amine building blocks across the double bond. nih.gov Another approach involves the use of olefin amine (OLA) reagents in catalytic hydrogen atom transfer (HAT) reactions to transform aldehydes and ketones into bicyclic N-heterocycles. acs.orgnih.gov
Structural Features and Inherent Reactivity Potential in Organic Synthesis
The structure of 4-methylpent-3-en-1-amine, with its terminal primary amine and an internal, sterically hindered double bond, dictates its reactivity. The primary amine group can act as a nucleophile or a base, participating in a variety of reactions such as acylation, alkylation, and imine formation. The double bond, on the other hand, can undergo addition reactions, oxidations, and other transformations characteristic of alkenes.
The interplay between these two functional groups allows for intramolecular reactions, leading to the formation of cyclic structures. The specific placement of the methyl group on the double bond also influences the regioselectivity and stereoselectivity of reactions.
Overview of Current Research Trajectories for 4-Methylpent-3-en-1-amine and its Structural Analogs
Current research involving 4-methylpent-3-en-1-amine and its analogs is multifaceted. One area of investigation is its use as a building block in the synthesis of more complex molecules. For example, it can be a precursor for creating larger molecules with potential biological activity. chem-space.com
Furthermore, research into the synthesis of analogs of 4-methylpent-3-en-1-amine is active. For instance, the synthesis of (E)-(5-amino-4-methylpent-3-en-1-yl) phosphonate (B1237965), a structural analog, has been reported. academie-sciences.fr These analogs are often synthesized to explore structure-activity relationships in various biological or chemical systems. The development of new synthetic methods continues to be a key focus, aiming for more efficient and selective ways to produce these valuable olefinic amines.
Chemical and Physical Properties of 4-Methylpent-3-en-1-amine
| Property | Value | Source |
| Molecular Formula | C6H13N | nih.govguidechem.com |
| Molecular Weight | 99.17 g/mol | nih.govguidechem.com |
| IUPAC Name | 4-methylpent-3-en-1-amine | nih.gov |
| CAS Number | 13296-28-1 | nih.govguidechem.com |
| Boiling Point | 128.6±19.0 °C (Predicted) | guidechem.com |
| Flash Point | 27.9±13.7 °C (Predicted) | guidechem.com |
| Density | 0.795±0.06 g/cm3 (Predicted) | guidechem.com |
Properties
IUPAC Name |
4-methylpent-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7/h4H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHJDRDIDXUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-28-1 | |
| Record name | 4-methylpent-3-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Mechanistic Investigations of 4 Methylpent 3 En 1 Amine
Reactivity of the Olefinic Moiety in Amine Systems
The carbon-carbon double bond in 4-methylpent-3-en-1-amine is susceptible to a variety of addition and cyclization reactions, characteristic of electron-rich olefins.
The olefinic bond of 4-methylpent-3-en-1-amine can be readily reduced through catalytic hydrogenation to yield 4-methylpentan-1-amine. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. Both heterogeneous and homogeneous catalysts are effective, with the choice of catalyst influencing reaction conditions and selectivity. scispace.com
Heterogeneous catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), are widely used for this purpose. researchgate.net These catalysts are robust and easily separated from the reaction mixture. Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed and may offer higher selectivity, particularly in asymmetric hydrogenations if a chiral ligand is used. dtu.dk The hydrogenation of tertiary heterocyclic amides to their corresponding amines has been achieved with excellent yields using a Pt/Al₂O₃ catalyst under low pressure. nih.gov
| Catalyst System | Substrate Type | Product | Yield (%) | Reference |
| ICNPs@Pt/Al₂O₃ | Tertiary heterocyclic amides | Corresponding amine | 75-99% | nih.gov |
| Pd/P(t-Bu)₃ / HCO₂H | Alkenes | Alkanes | High | researchgate.net |
| Au₁₁Cl₂(dppee)₄]⁺ | Polarized alkynes | Z-alkenes | >90% selectivity | mdpi.com |
This table presents data for analogous hydrogenation reactions to illustrate the types of catalysts and conditions applicable.
The structural motif of 4-methylpent-3-en-1-amine is a component of many terpenoid natural products, which are known to undergo biomimetic cycloaddition and pericyclic reactions. nih.gov These reactions are powerful tools for the construction of complex polycyclic frameworks. nih.govnih.govacs.org For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a key step in the biosynthesis of many cyclic terpenes and alkaloids. researchgate.netkharagpurcollege.ac.in An enzymatic intramolecular Diels-Alder reaction is proposed in the formation of the decalin rings found in many natural products. nih.govescholarship.org
In a biomimetic approach, a molecule containing a diene and a dienophile can undergo an intramolecular [4+2] cycloaddition to form a bicyclic system. libretexts.org The 4-methylpent-3-en-1-yl moiety can act as a dienophile in such reactions. Furthermore, [4+3] cycloadditions involving allylic cations are a powerful method for the synthesis of seven-membered rings. illinois.edu The amine group in 4-methylpent-3-en-1-amine can be transformed into a good leaving group to facilitate the formation of an allylic cation, which can then react with a diene.
| Reaction Type | Reactants | Key Transformation | Product Class | Reference |
| Diels-Alder | Squalene-derived dialdehyde, primary amine | Cyclization/addition/elimination | 6,5-fused dihydropyridine (B1217469) ring system | nih.gov |
| [4+3] Cycloaddition | Oxyallyl cation, furan | Cycloaddition | Seven-membered ring | illinois.edu |
| Inverse Electron Demand Diels-Alder | 5-Nitro-1,2,3-triazine, electron-rich dienophiles | Cycloaddition | Substituted heterocycles | nih.gov |
This table provides examples of cycloaddition reactions relevant to the structural motifs found in or derived from 4-methylpent-3-en-1-amine.
Reactivity of the Primary Amine Functional Group
The primary amine group in 4-methylpent-3-en-1-amine is a potent nucleophile and a base, enabling a wide array of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
The lone pair of electrons on the nitrogen atom of 4-methylpent-3-en-1-amine allows it to readily participate in nucleophilic substitution reactions.
Acylation: Primary amines react with acylating agents such as acid chlorides or anhydrides to form amides. semanticscholar.org For example, the reaction of 4-methylpent-3-en-1-amine with acetic anhydride (B1165640) would yield N-(4-methylpent-3-en-1-yl)acetamide. researchgate.netresearchgate.net This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. nih.gov The acylation of amines is a highly efficient and chemoselective process, often proceeding smoothly in aqueous media. semanticscholar.orgresearchgate.net
Alkylation: The amine can be alkylated by reaction with alkyl halides through an Sₙ2 mechanism. ucalgary.cajove.com However, direct alkylation can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the alkylated amine product is often more nucleophilic than the starting amine. jove.commasterorganicchemistry.comwikipedia.org To achieve mono-alkylation, a large excess of the amine is typically used. jove.com
| Reaction Type | Reagent | Product Type | Key Considerations | Reference |
| Acylation | Acetic Anhydride | Amide | Often requires a base; can be highly chemoselective. | semanticscholar.orgresearchgate.netresearchgate.netnih.gov |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Often results in polyalkylation; excess amine favors monoalkylation. | ucalgary.cajove.commasterorganicchemistry.comwikipedia.org |
This table summarizes common nucleophilic reactions of primary amines like 4-methylpent-3-en-1-amine.
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comoperachem.comunizin.orglibretexts.orglibretexts.org This reaction is reversible and typically acid-catalyzed. The reaction of 4-methylpent-3-en-1-amine with a carbonyl compound, for instance acetone, would yield an N-(4-methylpent-3-en-1-yl)imine.
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. masterorganicchemistry.com The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a drying agent. operachem.com
| Carbonyl Compound | Product Imine | Catalyst | Reference |
| Acetone | N-(4-methylpent-3-en-1-yl)propan-2-imine | Acid (e.g., p-TsOH) | masterorganicchemistry.comoperachem.com |
| Benzaldehyde | (E)-N-benzylidene-4-methylpent-3-en-1-amine | Acid | masterorganicchemistry.com |
| Cyclohexanone | N-(cyclohexylidene)-4-methylpent-3-en-1-amine | Acid | operachem.com |
This table illustrates potential imine formation reactions with 4-methylpent-3-en-1-amine.
Mechanistic Studies of Key Synthetic Transformations
The synthesis of complex nitrogen-containing natural products, such as alkaloids, often involves key transformations where amine-containing building blocks are cyclized. The Pictet-Spengler reaction is a classic example, involving the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com
A derivative of 4-methylpent-3-en-1-amine, where the terminal methyl groups are part of an aromatic system (e.g., an indole), could undergo a Pictet-Spengler-type reaction. The mechanism begins with the formation of an iminium ion from the amine and a carbonyl compound. wikipedia.orgnrochemistry.com This is followed by an intramolecular electrophilic substitution on the aromatic ring, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final polycyclic product. wikipedia.org Metal-catalyzed versions of the Pictet-Spengler reaction, for instance using gold(I) catalysts, have also been developed, expanding the scope and versatility of this transformation. mdpi.comacs.org Such reactions are central to the biomimetic synthesis of many terpenoid-alkaloids. nih.govacs.orguni-muenchen.denih.govresearchgate.net
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for investigating chemical reaction pathways. acs.org By replacing hydrogen with its heavier isotope, deuterium, chemists can trace the fate of specific atoms, probe reaction mechanisms, and determine whether certain C-H bonds are broken in the rate-determining step of a reaction. acs.orgrsc.org
Mechanistic studies on reactions involving homoallylic amines and their derivatives have utilized deuterium labeling to clarify reaction pathways. In a protic acid-assisted aza-Pummerer approach to synthesize 4-chloropiperidines from homoallylic amines, a labeling experiment was conducted using deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.gov The resulting piperidine (B6355638) product showed over 99% deuterium incorporation, a result that indicates the extra carbon in the piperidine ring originates from DMSO. nih.gov
In a separate study on palladium-catalyzed δ-chalcogenation of aliphatic picolinamides, a derivative of 4-methylpentan-2-amine was successfully functionalized. rsc.org To probe the mechanism, a reversibility experiment was conducted where the reaction was run in the presence of deuterated acetic acid. No deuterium incorporation was observed in the starting material, indicating that the initial C-H activation step is irreversible for this class of substrate. rsc.org
Nickel-catalyzed hydroalkylation reactions also employ deuterium labeling to identify the hydrogen source. In an enantioselective hydroalkylation of alkynes to produce chiral allylic amines, phenylsilane-d3 (B15293124) (PhSiD₃) was used as the hydride source. nih.gov The formation of a deuterium-containing product confirmed that the hydride is transferred from the silane (B1218182) reagent, likely proceeding through a nickel-hydride intermediate. nih.gov
Table 1: Examples of Deuterium Labeling in Mechanistic Studies
| Reaction Type | Labeled Reagent | Purpose of Labeling | Finding | Citation |
|---|---|---|---|---|
| Aza-Pummerer Cyclization | DMSO-d6 | Trace carbon source | Confirmed DMSO as a one-carbon surrogate. | nih.gov |
| Pd-Catalyzed δ-Chalcogenation | Acetic Acid-d4 | Investigate C-H activation reversibility | C-H activation step was found to be irreversible. | rsc.org |
Identification and Characterization of Reaction Intermediates (e.g., in Catalytic and Photochemical Processes)
The identification of transient intermediates is crucial for understanding reaction mechanisms. In the photochemical reactions of derivatives of 4-methylpent-3-en-1-amine, specific intermediates have been generated and characterized. A study focusing on a related structure, (4-methylpent-3-en-1-ynyl)methylthiocarbene, provided detailed insights into its photochemical behavior. researchgate.netresearchgate.net
This carbene was generated via the UV photolysis of its precursor, (3-diazo-5-methylhex-4-en-1-ynyl)methylsulfane, in a low-temperature argon matrix. researchgate.netresearchgate.net Spectroscopic analysis (FTIR) combined with quantum chemical calculations confirmed that the carbene exists in a singlet ground state. researchgate.netresearchgate.net Further irradiation of this carbene intermediate revealed two primary transformation pathways:
Migration of a methyl group from the sulfur atom to the adjacent carbene carbon, resulting in the formation of a photochemically stable thioketone. researchgate.netresearchgate.net
A rearrangement leading to the formation of a labile thioketene (B13734457). researchgate.netresearchgate.net
The ability of the carbene to insert into an H-Cl bond was also established, which further supports the singlet nature of this intermediate. researchgate.net In catalytic processes, such as the ruthenium-catalyzed deaminative coupling of ketones with amines, the formation of a Ru-enamine intermediate has been proposed as a key step in the catalytic cycle leading to α-alkylation. marquette.edu
Table 2: Identified Reaction Intermediates
| Precursor | Process | Intermediate | Characteristics & Fate | Citation |
|---|---|---|---|---|
| (3-diazo-5-methylhex-4-en-1-ynyl)methylsulfane | Photolysis (λ >520 nm) | (4-methylpent-3-en-1-ynyl)methylthiocarbene | Singlet ground state. Transforms into thioketone or thioketene upon further photolysis. | researchgate.netresearchgate.net |
| (4-methylpent-3-en-1-ynyl)methylthiocarbene | Phototransformation | Thioketone (S=CMe-C≡C-CH=CMe₂) | Photochemically stable. | researchgate.netresearchgate.net |
| (4-methylpent-3-en-1-ynyl)methylthiocarbene | Phototransformation | Thioketene (S=C=C(Me)-CH=CH-CMe=CH₂) | Labile. | researchgate.netresearchgate.net |
Multicomponent Reaction Strategies Incorporating 4-Methylpent-3-en-1-amine Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple building blocks. nih.govresearchgate.net The amine functionality of 4-methylpent-3-en-1-amine makes it an ideal building block for various MCRs.
Prominent MCRs that can incorporate primary amines like 4-methylpent-3-en-1-amine include:
The Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.net
The Petasis Reaction (Borono-Mannich Reaction): A three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. acs.org
The Mannich Reaction: A three-component aminoalkylation that involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton. rsc.org
These strategies allow for the incorporation of the 4-methylpent-3-enyl scaffold into diverse and highly functionalized molecular architectures in a single synthetic step.
Atom-Economical Bond Formation in Complex Scaffold Construction (e.g., C–C, C–O, C–N bond formation)
C–N Bond Formation: The Ugi and Petasis reactions are prime examples of atom-economical C-N bond formation. researchgate.netacs.org In the Ugi reaction, the amine nitrogen attacks the carbonyl carbon to form an imine, which is then attacked by the isocyanide and the carboxylate, resulting in the formation of two new C-N bonds in the final α-amino amide product. researchgate.net Similarly, catalytic reactions such as the aza-Prins or aza-Pummerer cyclizations use homoallylic amines to construct complex nitrogen-containing heterocycles like piperidines, representing an intricate and atom-economical C-N bond-forming strategy. nih.gov
C–C Bond Formation: Catalytic reactions can leverage the amine group to direct C-C bond formation. For instance, ruthenium-catalyzed deaminative coupling reactions can join primary amines with ketones to form α-alkylated ketone products, creating a new C-C bond adjacent to the carbonyl group. marquette.edu In a different approach, nickel-catalyzed hydroalkylation of alkynes uses derivatives of amino acids as radical precursors to forge new C-C bonds, yielding valuable chiral allylic amines. nih.gov
C–O Bond Formation: The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is a classic example of atom-economical C-O bond formation, yielding an α-acyloxy carboxamide. researchgate.net While this reaction doesn't directly use an amine, related MCRs can be designed to incorporate both amine and hydroxyl functionalities to achieve C-O bond formation.
Table 3: Examples of Atom-Economical Bond Formations
| Reaction Type | Bond(s) Formed | Key Reactants | Product Scaffold | Citation |
|---|---|---|---|---|
| Ugi Reaction | C-N, C-C | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | researchgate.net |
| Petasis Reaction | C-N, C-C | Amine, Carbonyl, Boronic Acid | Substituted Amine | acs.org |
| Aza-Pummerer Cyclization | C-N, C-C | Homoallylic Amine, DMSO | 4-Chloropiperidine | nih.gov |
| Ni-Catalyzed Hydroalkylation | C-C | Alkyne, Amino Acid Derivative, Silane | Chiral Allylic Amine | nih.gov |
| Ru-Catalyzed Deaminative Coupling | C-C | Primary Amine, Ketone | α-Alkylated Ketone | marquette.edu |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylpent 3 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR provides detailed information on connectivity and stereochemistry.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, Multiplicity
While a publicly available, fully assigned ¹H NMR spectrum for 4-methylpent-3-en-1-amine is not readily found in the searched literature, the expected proton environments can be predicted based on standard chemical shift values and the electronic effects of the functional groups. The structure, (CH₃)₂C=CHCH₂CH₂NH₂, presents several distinct proton signals.
The protons of the two methyl groups attached to the double bond (C-4) are expected to be nearly equivalent and would likely appear as a singlet or a closely spaced doublet in the upfield region of the spectrum, typically around 1.6-1.7 ppm. The vinyl proton at C-3 would resonate further downfield, likely as a triplet of triplets, due to coupling with the adjacent methylene (B1212753) protons at C-2 and a weaker long-range coupling with the methyl protons. The methylene protons at C-2, being adjacent to the double bond, would appear as a quartet, coupled to both the vinyl proton and the methylene protons at C-1. The methylene protons at C-1, being attached to the electron-withdrawing amine group, would be the most downfield of the aliphatic protons and would likely appear as a triplet, coupled to the C-2 protons. The amine protons themselves would typically present as a broad singlet.
A detailed analysis of a closely related compound, such as 2,2-dimethyl-4-pentenylamine, can provide further insight. In such analogs, the chemical shifts and coupling constants are influenced by the specific placement of the double bond and substituents.
Table 1: Predicted ¹H NMR Data for 4-Methylpent-3-en-1-amine
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C(4)-CH₃ | ~1.6-1.7 | s or d | - |
| C(3)-H | Downfield | t of t | J(H3-H2), J(H3-H5) |
| C(2)-H₂ | Mid-range | q | J(H2-H3), J(H2-H1) |
| C(1)-H₂ | Downfield (aliphatic) | t | J(H1-H2) |
| N-H₂ | Variable | br s | - |
Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Structural Assignment
The carbon atoms of the two methyl groups at C-4 would appear at the highest field. The quaternary carbon at C-4 and the methine carbon at C-3, being part of the double bond, would resonate in the characteristic downfield region for sp²-hybridized carbons. The methylene carbons at C-2 and C-1 would appear in the aliphatic region, with the C-1 carbon being slightly more downfield due to the influence of the adjacent nitrogen atom.
Table 2: Predicted ¹³C NMR Data for 4-Methylpent-3-en-1-amine
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~40-50 |
| C-2 | ~25-35 |
| C-3 | ~120-130 |
| C-4 | ~130-140 |
| C-5, C-6 | ~20-30 |
Heteronuclear NMR (e.g., ³¹P NMR for Phosphorylated Analogs)
The study of phosphorylated derivatives of amines using ³¹P NMR is a valuable technique for characterizing these modified molecules. While no specific studies on the ³¹P NMR of phosphorylated 4-methylpent-3-en-1-amine were found, the general principles can be outlined. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.
A COSY spectrum of 4-methylpent-3-en-1-amine would reveal correlations between coupled protons. For example, cross-peaks would be expected between the vinyl proton at C-3 and the methylene protons at C-2, and between the methylene protons at C-2 and C-1. This would confirm the connectivity of this part of the carbon chain.
An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the downfield proton signal of the C-1 methylene group would correlate with the downfield aliphatic carbon signal.
While specific 2D NMR data for 4-methylpent-3-en-1-amine is not available in the searched literature, the application of these techniques to structurally similar unsaturated amines is a standard practice for complete structural elucidation.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds. In the analysis of 4-methylpent-3-en-1-amine, the gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrum associated with this peak would provide the molecular ion and characteristic fragment ions.
According to the NIST Mass Spectrometry Data Center, a GC-MS analysis of 4-methyl-pent-3-enylamine (a synonym for 4-methylpent-3-en-1-amine) is available. nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 99, corresponding to the molecular weight of the compound. Common fragmentation pathways for primary amines include the loss of an alkyl radical to form a stable immonium ion. For 4-methylpent-3-en-1-amine, a prominent fragment would likely be observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, resulting from alpha-cleavage. Other fragments would arise from cleavage at other points in the carbon chain and rearrangements.
Table 3: Predicted Mass Spectrometry Data for 4-Methylpent-3-en-1-amine
| m/z | Predicted Fragment |
| 99 | [M]⁺ |
| 84 | [M - CH₃]⁺ |
| 69 | [M - CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 4-methylpent-3-en-1-amine, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The technique's ability to routinely achieve mass measurement accuracies of 1 ppm or better allows for the confident assignment of a unique molecular formula. researchgate.net The monoisotopic mass of 4-methylpent-3-en-1-amine has been calculated to be 99.104799419 Da, corresponding to its molecular formula, C₆H₁₃N. nih.gov This precision is indispensable for confirming the identity of the compound in complex mixtures or in the verification of synthetic products.
Table 1: Exact Mass Data for 4-methylpent-3-en-1-amine
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃N | PubChem nih.gov |
| Monoisotopic Mass | 99.104799419 Da | PubChem nih.gov |
Predicted Collision Cross Section (CCS) Values for Structural Isomer Differentiation
While HRMS provides an exact mass, it cannot distinguish between structural isomers. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govnih.gov The resulting parameter, the Collision Cross Section (CCS), is a measure of an ion's rotationally averaged surface area and is highly valuable for differentiating isomeric species. nih.govnih.govacs.org
For compounds like 4-methylpent-3-en-1-amine, where numerous isomers exist, predicted CCS values serve as a crucial reference. Databases and machine learning-based prediction tools provide theoretical CCS values for various adducts of a molecule. mdpi.comnih.govunizar.es By comparing experimentally measured CCS values with these predicted values, analysts can significantly increase confidence in the structural assignment of an unknown compound. nih.govresearchgate.net Predicted CCS values for different ionic adducts of 4-methylpent-3-en-1-amine have been calculated and are available in public databases. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for 4-methylpent-3-en-1-amine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 100.11208 | 122.7 |
| [M+Na]⁺ | 122.09402 | 129.2 |
| [M-H]⁻ | 98.097524 | 122.6 |
| [M+NH₄]⁺ | 117.13862 | 145.7 |
| [M+K]⁺ | 138.06796 | 128.5 |
| [M]⁺ | 99.104251 | 120.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-methylpent-3-en-1-amine is characterized by absorption bands corresponding to its primary amine (-NH₂) and alkene (C=C) functionalities.
Primary aliphatic amines display two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comlibretexts.orgopenstax.org Another key feature is the N-H scissoring (bending) vibration, which typically appears in the 1590-1650 cm⁻¹ range. wpmucdn.comlibretexts.org The alkene group gives rise to a =C-H stretching absorption above 3000 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹. libretexts.org The presence of saturated C-H bonds is confirmed by strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org Furthermore, the C-N stretching vibration for aliphatic amines can be observed in the 1000-1250 cm⁻¹ region. libretexts.orgaip.org
Table 3: Characteristic IR Absorption Bands for 4-methylpent-3-en-1-amine
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 (two bands) | Medium, Sharp |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium to Strong |
| Alkene (=C-H) | Stretch | 3020 - 3100 | Medium |
| Alkene (C=C) | Stretch | ~1650 | Medium to Weak |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
Matrix Isolation FTIR Spectroscopy for Transient Species and Conformational Analysis
Matrix isolation is a powerful technique where molecules are trapped within a rigid, inert host material (such as solid argon or nitrogen) at cryogenic temperatures. fu-berlin.deruhr-uni-bochum.de This method allows for the spectroscopic study of highly reactive or unstable species by preventing diffusion and bimolecular reactions. fu-berlin.de It is also exceptionally well-suited for conformational analysis, as the low temperatures can "freeze out" different rotational isomers (conformers) of a molecule, allowing them to be studied individually. ruhr-uni-bochum.de
For a flexible molecule like 4-methylpent-3-en-1-amine, rotation around its C-C single bonds can lead to various conformers. In the gas or liquid phase at room temperature, these conformers would be in rapid equilibrium. Using matrix isolation FTIR spectroscopy, it would be possible to trap and characterize these individual conformers. researchgate.netcore.ac.uk Each conformer would exhibit a slightly different vibrational spectrum, and by comparing the experimental spectra with theoretical calculations, a detailed understanding of the conformational landscape of the molecule can be achieved. mdpi.comuc.pt This technique is particularly useful for resolving subtle spectral features that would be broadened and averaged out under normal conditions. mdpi.com
Other Advanced Analytical and Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While 4-methylpent-3-en-1-amine is a liquid at standard conditions, its solid-state structure can be investigated by forming a crystalline derivative, most commonly an acid salt (e.g., hydrochloride or carboxylate).
By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the derivative, researchers can determine exact bond lengths, bond angles, and torsional angles. wikipedia.org This technique also reveals detailed information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as the strong hydrogen bonds expected between the ammonium (B1175870) cation and the counter-ion. acs.orgiisc.ac.in Such studies on primary amine salts have provided fundamental insights into their hydrogen-bonding networks and crystal packing arrangements. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and identification of compounds in complex mixtures. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller stationary phase particles than traditional HPLC, offers significant improvements in resolution, speed, and sensitivity. nih.gov
The analysis of 4-methylpent-3-en-1-amine by UPLC-MS would typically involve reversed-phase chromatography. As a basic compound, its retention and peak shape can be optimized by using an acidic mobile phase modifier, such as formic acid, which protonates the amine group. Coupling the high-resolution separation of UPLC with the detection power of mass spectrometry (particularly HRMS) allows for highly confident identification based on both retention time and accurate mass measurement. nih.govunizar.es Tandem mass spectrometry (MS/MS) can be further employed to generate characteristic fragmentation patterns, providing an additional layer of structural confirmation. In some cases, pre-column derivatization may be used to enhance chromatographic performance or detection sensitivity. nih.govthermofisher.com
Chromatographic Purification Methodologies (e.g., Column Chromatography, Mass-Directed Auto-Preparation)
The purification of 4-methylpent-3-en-1-amine and its derivatives is a critical step to ensure high purity for subsequent spectroscopic analysis and structural elucidation. Due to the basic nature of the amine functional group and the potential for complex mixtures arising from synthesis, specialized chromatographic techniques are often employed.
Column Chromatography
Column chromatography is a fundamental purification technique used to separate 4-methylpent-3-en-1-amine from byproducts and unreacted starting materials. uvic.caorgchemboulder.comwikipedia.orgkhanacademy.orgcolumbia.edu The separation is based on the differential adsorption of the compounds onto a solid stationary phase as a liquid mobile phase passes through the column. uvic.caorgchemboulder.comwikipedia.orgkhanacademy.orgcolumbia.edu
For primary amines such as 4-methylpent-3-en-1-amine, which can exhibit strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, modifications to the chromatographic conditions are often necessary to achieve efficient separation and prevent peak tailing. A common strategy involves the addition of a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), to the eluent system. This competitively blocks the active sites on the silica gel, leading to improved peak shape and resolution.
Alternatively, a less acidic stationary phase like alumina (B75360) (Al₂O₃) can be utilized. The choice between neutral, acidic, or basic alumina depends on the specific properties of the derivative being purified. For the purification of 4-methylpent-3-en-1-amine, a neutral or basic alumina would be most appropriate to avoid protonation of the amine.
A typical column chromatography setup for the purification of a crude reaction mixture containing 4-methylpent-3-en-1-amine might involve the parameters outlined in the following table:
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) treated with 1% triethylamine |
| Mobile Phase | Gradient elution from 100% Hexane to 80:20 Hexane:Ethyl Acetate |
| Elution Profile | The non-polar impurities are eluted first with the lower polarity mobile phase. As the polarity of the eluent is increased by the addition of ethyl acetate, the more polar 4-methylpent-3-en-1-amine is displaced from the stationary phase and collected in subsequent fractions. |
| Detection | Thin-Layer Chromatography (TLC) with a potassium permanganate (B83412) stain to visualize the amine-containing fractions. |
Mass-Directed Auto-Preparation
For high-throughput purification and the isolation of compounds with high purity, mass-directed auto-preparation (MDAP) is a powerful technique. spincotech.com This automated system couples high-performance liquid chromatography (HPLC) with a mass spectrometer (MS). The mass spectrometer selectively detects the ions corresponding to the target compound's mass-to-charge ratio (m/z), triggering the fraction collector to isolate only the eluent containing the desired product. spincotech.com
This method is particularly advantageous for the purification of novel derivatives of 4-methylpent-3-en-1-amine, where the retention times may not be known. By targeting the specific mass of the desired compound, MDAP can efficiently isolate it from a complex mixture, significantly reducing the time and effort required for purification.
An illustrative set of parameters for the mass-directed auto-preparation of a hypothetical derivative, N-acetyl-4-methylpent-3-en-1-amine, is provided below:
| Parameter | Description |
| HPLC Column | C18 reversed-phase column (e.g., 19 x 100 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 20 mL/min |
| Mass Spectrometer | Single quadrupole with electrospray ionization (ESI) in positive ion mode |
| Target Ion (m/z) | [M+H]⁺ for N-acetyl-4-methylpent-3-en-1-amine (e.g., 142.12) |
| Fraction Collection | Triggered by the detection of the target m/z |
Optical Rotation Measurements for Chiral Purity Assessment
When 4-methylpent-3-en-1-amine is derivatized to introduce a chiral center, or when a chiral precursor is used in its synthesis, the assessment of the enantiomeric purity of the resulting product is crucial. Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. sydney.edu.aunih.govwikipedia.org The measurement of this rotation using a polarimeter allows for the determination of the enantiomeric excess (e.e.) of a sample. sydney.edu.au
The specific rotation, [α], is a characteristic property of a chiral compound and is defined by the Biot's law equation:
[α] = α / (l * c)
where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL).
The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).
For a hypothetical chiral derivative, for instance, (R)-N-(1-phenylethyl)-4-methylpent-3-en-1-amine, the optical rotation would be measured to confirm its enantiomeric purity after a stereoselective synthesis or a chiral separation. A sample of the purified compound would be dissolved in a suitable solvent (e.g., chloroform (B151607) or methanol) at a known concentration and placed in the polarimeter.
The following table presents hypothetical optical rotation data for a sample of this chiral derivative:
| Parameter | Value |
| Compound | (R)-N-(1-phenylethyl)-4-methylpent-3-en-1-amine |
| Concentration (c) | 1.0 g/100 mL (in CHCl₃) |
| Path Length (l) | 1.0 dm |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20°C |
| Observed Rotation (α) | +15.2° |
| Specific Rotation [α]²⁰_D | +15.2° |
If the specific rotation of the enantiomerically pure compound is known from the literature, the enantiomeric excess of the prepared sample can be calculated using the formula:
e.e. (%) = ([α]_observed / [α]_max) * 100
Where [α]_max is the specific rotation of the pure enantiomer. A measured specific rotation close to the literature value would indicate high enantiomeric purity. It is important to note that the sign of the optical rotation (+ or -) does not directly correlate with the (R) or (S) absolute configuration of the chiral center. libretexts.org
Research Applications of 4 Methylpent 3 En 1 Amine As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The bifunctional nature of 4-methylpent-3-en-1-amine makes it a candidate for creating diverse molecular frameworks. The primary amine can be readily acylated, alkylated, or used in condensation reactions to form imines and enamines, while the double bond offers a site for reactions such as hydrogenation, halogenation, or oxidation.
Theoretically, the functional groups of 4-methylpent-3-en-1-amine allow for its incorporation into a wide range of organic scaffolds. The primary amine can serve as an anchor point for building larger molecules or for attachment to solid supports for combinatorial synthesis. The prenyl-like tail (4-methylpent-3-enyl group) can influence the lipophilicity and conformational flexibility of resulting molecules, which are key properties for chemical probes designed to interact with biological systems. However, while its potential is clear from a structural standpoint, specific examples of its widespread use as a precursor for advanced, named organic scaffolds or as a core component in widely utilized chemical probes are not extensively documented in prominent literature.
The structural motif of 4-methylpent-3-en-1-amine is found within more complex molecules that are utilized in the synthesis of natural product derivatives. A notable example involves the use of a closely related precursor, 2-(1-hydroxy-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione, in the creation of novel anticancer agents. tandfonline.com In this synthetic effort, the core structure containing the "4-methylpent-3-en-1-yl" backbone is a key component of the starting material.
Naphthoquinones are a class of natural products known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netresearchgate.net The synthesis of derivatives often involves the modification of the quinone ring, for instance, through nucleophilic substitution reactions with various amines. nih.gov In the documented synthesis of potential gastric cancer therapeutics, the hydroxyl group on the pentenyl side chain of the starting material serves as a handle for further functionalization, demonstrating how this specific backbone is integrated into a strategy for creating complex, biologically active molecules. tandfonline.comresearchgate.net
Scaffold for the Development of Novel Functionalized Derivatives
The 4-methylpent-3-en-1-yl moiety serves as a foundational scaffold for creating libraries of new chemical entities. By systematically modifying the functional groups attached to this core, researchers can fine-tune the physicochemical and biological properties of the resulting compounds.
A clear example of using a related scaffold for derivative synthesis is the development of novel naphthoquinone-based anticancer agents. tandfonline.comresearchgate.net Starting with 2-(1-hydroxy-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione, researchers designed and synthesized a library of 23 distinct derivatives. The primary method of derivatization was the esterification of the hydroxyl group on the side chain with a variety of substituted carboxylic acids. This approach yielded a series of butanoate derivatives with diverse terminal groups, such as phenyl, bromophenyl, and phenoxyphenyl rings. This strategy highlights a rational design approach where the 4-methylpent-3-en-1-yl backbone is maintained while peripheral functionalities are altered to modulate biological activity. tandfonline.com
The general synthetic scheme for these derivatives involved:
Initial synthesis of the core scaffold: 2-(1-hydroxy-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione. tandfonline.com
Demethylation to yield the 5,8-dihydroxy derivative. tandfonline.com
Esterification of the side-chain hydroxyl group with various substituted succinic anhydrides and subsequent amide formation to produce the final ester and amide derivatives. tandfonline.com
Following the synthesis of a derivative library, the exploration of structure-activity relationships (SAR) is crucial for identifying key molecular features responsible for biological efficacy. In the case of the aforementioned naphthoquinone derivatives built upon the 4-methylpent-3-en-1-yl structural backbone, a comprehensive SAR study was conducted to evaluate their anticancer activity against the SGC-7901 human gastric cancer cell line. tandfonline.comresearchgate.net
The study revealed significant variations in cytotoxicity based on the modifications to the core structure. The IC₅₀ (half-maximal inhibitory concentration) values, which measure the potency of a compound in inhibiting a biological function, were determined for the synthesized derivatives. This data provides direct insight into the structure-activity relationship.
For instance, compound 12 , identified as 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate, emerged as the most potent derivative in the series with an IC₅₀ value of 4.1 ± 2.6 μM against SGC-7901 cells. tandfonline.comresearchgate.net Further investigation suggested this compound may induce apoptosis and autophagy in cancer cells by modulating the PI3K signaling pathway. researchgate.net The detailed results from this SAR study illustrate how modifying the periphery of a scaffold containing the 4-methylpent-3-en-1-yl moiety can lead to the discovery of potent and selective therapeutic candidates.
Interactive Data Table: Anticancer Activity of Naphthoquinone Derivatives
The table below summarizes the in vitro anticancer activity (IC₅₀) of selected derivatives against the SGC-7901 cell line.
| Compound ID | R Group (Modification on butanoate tail) | IC₅₀ (μM) |
| 4 | Cinnamate | >50 |
| 9 | 4-((4-methoxyphenyl)amino)-4-oxobutanoate | 11.2 ± 1.3 |
| 10 | 4-((4-fluorophenyl)amino)-4-oxobutanoate | 12.5 ± 2.1 |
| 11 | 4-((4-chlorophenyl)amino)-4-oxobutanoate | 19.3 ± 4.5 |
| 12 | 4-((4-phenoxyphenyl)amino)-4-oxobutanoate | 4.1 ± 2.6 |
| 13 | 4-((4-benzylphenyl)amino)-4-oxobutanoate | 11.5 ± 3.4 |
| 14 | 4-((4-bromophenyl)amino)-4-oxobutanoate | 10.1 ± 1.9 |
Data sourced from Shen, X.-B., et al. (2022). tandfonline.com
Environmental and Industrial Chemical Research Perspectives for Unsaturated Amines
Environmental Fate and Transport Considerations for Olefinic Amines (General Principles)
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. cdc.govnih.gov For olefinic amines, a class of compounds characterized by at least one carbon-carbon double bond and an amine functional group, these processes are governed by their specific physical and chemical properties. nih.govquora.com Factors such as water solubility, vapor pressure, and their affinity for adsorbing to soil particles influence their distribution across different environmental compartments. clu-in.orgelsevier.com
Degradation Pathways and Byproducts
Once released into the environment, olefinic amines are subject to various degradation processes that transform them into other chemical species. The primary degradation pathways are often initiated by atmospheric photo-oxidation.
Atmospheric Degradation: In the atmosphere, the dominant degradation process for most amines is the reaction with hydroxyl (OH) radicals. nilu.comnilu.no This reaction can occur at several sites on the molecule, including the amine group and the carbon-carbon double bond. The reaction with OH radicals initiates a cascade of further reactions, leading to a variety of byproducts. nilu.comnilu.no For unsaturated amines, reactions with ozone (O3) and nitrate (B79036) radicals (NO3) can also be significant degradation pathways, particularly for the olefinic part of the molecule. nilu.com
Potential degradation byproducts from these atmospheric reactions can include:
Aldehydes and Ketones: Formed from the oxidation of the carbon chain. ieaghg.org
Nitrogen-containing compounds: Such as smaller alkylamines, ammonia (B1221849), and, under certain atmospheric conditions (e.g., in the presence of nitrogen oxides, NOx), nitrosamines and nitramines. ieaghg.orgnih.gov
Aerosols: The oxidation products of amines can contribute to the formation of secondary organic aerosols. nilu.comnih.gov
The following table summarizes key atmospheric degradation processes for simple amines, which provide a model for understanding the fate of more complex olefinic amines.
| Degradation Process | Primary Reactant | Potential Byproducts |
| Photo-oxidation | Hydroxyl (OH) radicals | Aldehydes, Ketones, Nitramines, Ammonia nilu.comieaghg.org |
| Ozonolysis | Ozone (O3) | Carbonyl compounds (from cleavage of C=C bond) nilu.com |
| Night-time Chemistry | Nitrate (NO3) radicals | Can be an important sink for unsaturated compounds nilu.com |
Biodegradation: In soil and water, microbial degradation is a key process. The biodegradability of olefinic amines can vary significantly depending on environmental conditions and the specific molecular structure. Some amines can serve as a source of carbon and nitrogen for microorganisms. epa.gov However, the persistence of certain degradation products may pose environmental risks if they accumulate in aquatic systems. ieaghg.org
Research into Industrial Applications of Unsaturated Amine Intermediates
Unsaturated amines are valuable intermediates in the chemical industry due to the dual reactivity of the amine group and the carbon-carbon double bond. acs.org This allows for a wide range of chemical modifications, making them versatile building blocks for specialty chemicals. google.comrpsgroup.com
Utilization in Specialty Chemical Production (e.g., Polymers, Agrochemicals, Fragrances)
The unique structure of unsaturated amines makes them suitable for several high-value applications.
Polymers: Amines are crucial monomers for the synthesis of polymers like polyamides and polyurethanes. acs.orgrawsource.com The primary amine group can react with functional groups like carboxylic acids or isocyanates to form the polymer backbone. tu-dortmund.de The unsaturated portion of the molecule can be used for subsequent cross-linking reactions or for grafting other polymer chains, allowing for the creation of functional polyolefins with tailored properties. rsc.orgresearchgate.net
Agrochemicals: Many biologically active molecules used in agriculture as herbicides, fungicides, and insecticides contain amine functionalities. panoleo.comdiplomatacomercial.com Unsaturated amines serve as precursors in the synthesis of these complex agrochemicals, where the specific arrangement of atoms is crucial for their efficacy. google.comnih.gov
Fragrances: In the fragrance industry, primary amines are reacted with aldehydes and ketones to form Schiff bases (imines). researchgate.net These compounds can act as "pro-fragrances," which are stable molecules that slowly release the original aldehyde or ketone scent upon hydrolysis. researchgate.net This controlled release mechanism is valuable for long-lasting perfumes and consumer products.
The table below outlines the role of the amine functional group in these applications.
| Application Area | Role of Unsaturated Amine | Example of Resulting Product Class |
| Polymers | Monomer for polymerization, site for cross-linking | Polyamides, Polyureas, Functional Polyolefins acs.orgrsc.org |
| Agrochemicals | Building block for complex active ingredients | Herbicides, Fungicides, Insecticides panoleo.com |
| Fragrances | Reactant with aldehydes/ketones to form pro-fragrances | Schiff Bases for controlled scent release researchgate.net |
Process Optimization for Large-Scale Synthesis of 4-Methylpent-3-en-1-amine and its Analogs
The efficient and scalable synthesis of specific amines like 4-methylpent-3-en-1-amine is a key focus of industrial research. Process optimization aims to maximize yield, minimize waste, and ensure economic viability. Several synthetic routes are available for producing unsaturated amines.
Common Synthetic Methods:
Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent. rawsource.comdtu.dk For the synthesis of 4-methylpent-3-en-1-amine, a suitable starting material would be 4-methylpent-3-en-1-al. The optimization of this process involves selecting the right catalyst (e.g., metal-based catalysts) and reaction conditions (temperature, pressure, solvent) to achieve high selectivity for the desired primary amine. dtu.dk
Reduction of Nitriles: Unsaturated nitriles can be reduced to form primary amines. google.com This method is effective for producing amines with an additional carbon atom compared to the starting material. Hydrogenation catalysts are typically employed, and process conditions must be carefully controlled to reduce the nitrile group without saturating the carbon-carbon double bond. google.com
Enzymatic Synthesis: Biocatalysis, using engineered enzymes such as transaminases or amine dehydrogenases, offers a sustainable and highly selective alternative to traditional chemical methods. nih.gov These enzymatic routes can produce chiral amines with high enantiomeric excess under mild conditions. nih.gov Process optimization in this area focuses on protein engineering to improve enzyme stability and activity, as well as developing efficient cofactor regeneration systems. nih.gov
Research in process optimization continually seeks to develop more sustainable and cost-effective manufacturing routes, for instance, by using greener solvents, improving catalyst recyclability, or designing one-pot reaction sequences to reduce separation steps. mdpi.com
Q & A
Q. Basic
- NMR Spectroscopy : Focus on ¹H NMR signals for the allylic amine proton (δ ~2.5–3.5 ppm) and the alkene group (δ ~5.0–5.5 ppm). ¹³C NMR should confirm the unsaturated carbon (δ ~120–140 ppm) .
- IR Spectroscopy : Look for N-H stretching (3300–3500 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) .
- Mass Spectrometry : Prioritize molecular ion peaks (M⁺) and fragmentation patterns consistent with the amine backbone.
What computational strategies can predict the reactivity of 4-methylpent-3-en-1-amine in novel synthetic pathways?
Q. Advanced
- Retrosynthetic Analysis : Use AI-powered tools (e.g., Template_relevance models) to propose feasible routes by leveraging databases like Reaxys and Pistachio .
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkene functionalization or amine alkylation reactions.
- Molecular Dynamics Simulations : Model solvent effects and steric hindrance to optimize reaction conditions .
What are the primary challenges in achieving enantiomeric purity in 4-methylpent-3-en-1-amine synthesis, and what chiral resolution methods are recommended?
Basic
Challenges include racemization during synthesis and insufficient stereocontrol. Methodological solutions:
- Chiral Auxiliaries : Temporarily attach groups (e.g., tosyl) to direct stereochemistry, then remove them post-synthesis .
- Enzymatic Resolution : Use lipases or amidases to selectively hydrolyze one enantiomer .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based) for purification .
How can systematic review methodologies be applied to assess the ecological impact of 4-methylpent-3-en-1-amine in research settings?
Q. Advanced
- Protocol Development : Follow Cochrane Handbook guidelines to define inclusion criteria (e.g., studies on amine degradation, toxicity) and search multiple databases (PubMed, Web of Science) .
- Risk of Bias Assessment : Use tools like ROBIS to evaluate study quality, focusing on environmental sampling methods and data reproducibility .
- Meta-Regression : Analyze how factors like pH or microbial activity modulate degradation rates across ecosystems .
What in silico approaches are suitable for predicting the pharmacokinetic properties of 4-methylpent-3-en-1-amine derivatives?
Q. Advanced
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with absorption and bioavailability data .
- Molecular Docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to predict metabolic stability .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate toxicity, solubility, and blood-brain barrier permeability .
How can researchers optimize reaction yields when scaling up 4-methylpent-3-en-1-amine synthesis for preclinical studies?
Q. Basic
- Flow Chemistry : Improve heat and mass transfer by transitioning from batch to continuous reactors .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
What strategies mitigate amine oxidation during storage and handling of 4-methylpent-3-en-1-amine?
Q. Basic
- Inert Atmosphere Storage : Use argon or nitrogen gas to displace oxygen in storage vials .
- Antioxidant Additives : Include 0.1% BHT or ascorbic acid to scavenge free radicals .
- Low-Temperature Storage : Maintain at –20°C in amber glass to reduce photodegradation .
How can cryogenic electron microscopy (cryo-EM) elucidate the interaction between 4-methylpent-3-en-1-amine and biological targets?
Q. Advanced
- Sample Preparation : Flash-freeze amine-target complexes in vitreous ice to preserve native conformations .
- Single-Particle Analysis : Reconstruct 3D structures at near-atomic resolution to map binding pockets .
- Subtomogram Averaging : Analyze dynamic interactions (e.g., with membrane proteins) in cellular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
